molecular formula C10H17N3O B1457586 (1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol CAS No. 1545685-52-6

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1457586
M. Wt: 195.26 g/mol
InChI Key: HEJRDBCXMOBVSS-UHFFFAOYSA-N
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Description

The compound “(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol” belongs to the class of organic compounds known as 1,2,3-triazoles . These are organic compounds containing 1,2,3-triazole, a five-membered aromatic ring with two carbon atoms and three nitrogen atoms.


Molecular Structure Analysis

The molecular structure of 1,2,3-triazoles consists of a five-membered ring with two carbon atoms and three nitrogen atoms . The specific compound “(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol” would have a cycloheptyl group (a seven-membered cycloalkane ring) and a methanol group attached to the 1,2,3-triazole ring.


Chemical Reactions Analysis

1,2,3-Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form polymers, and undergo various substitution and addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol” would depend on its specific structure. In general, 1,2,3-triazoles are stable and have low reactivity due to the aromaticity of the triazole ring .

Future Directions

The field of 1,2,3-triazole chemistry is a dynamic and rapidly evolving area of research. Future directions may include the development of new synthetic methods, exploration of novel applications in various fields such as medicinal chemistry, materials science, and the study of their biological activities .

properties

IUPAC Name

(1-cycloheptyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c14-8-9-7-13(12-11-9)10-5-3-1-2-4-6-10/h7,10,14H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJRDBCXMOBVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol
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(1-cycloheptyl-1H-1,2,3-triazol-4-yl)methanol

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